Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt
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Overview
Description
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt is a complex organic compound known for its vibrant color properties. . This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt involves a multi-step process. The primary steps include the diazotization of aniline derivatives followed by coupling with aromatic compounds. The reaction conditions typically involve acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reactions .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the continuous addition of reactants and removal of by-products to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azo groups leads to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and π-π interactions with aromatic residues in proteins and other biomolecules. This binding can alter the structure and function of the target molecules, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-ethoxyphenyl)diazenyl]benzenesulfonic acid]: Similar structure but with ethoxy groups instead of methoxy groups.
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt]: Contains nitro groups instead of azo groups.
Uniqueness
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt is unique due to its specific combination of methoxy and azo groups, which impart distinct color properties and reactivity. This makes it particularly valuable in applications requiring precise colorimetric properties .
Properties
CAS No. |
65036-69-3 |
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Molecular Formula |
C28H22N4Na2O8S2 |
Molecular Weight |
652.6 g/mol |
IUPAC Name |
disodium;5-[(4-methoxyphenyl)diazenyl]-2-[2-[4-[(4-methoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H24N4O8S2.2Na/c1-39-25-13-9-21(10-14-25)29-31-23-7-5-19(27(17-23)41(33,34)35)3-4-20-6-8-24(18-28(20)42(36,37)38)32-30-22-11-15-26(40-2)16-12-22;;/h3-18H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
BIDQMYJLSAMNRO-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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